TRANS,TRANS-4''-(4''-PROPYLBICYCLOHEXYL-4-YL)-3,4-DIFLUOROBIPHENYL

Liquid Crystal Formulation Melting Point Depression Mesophase Stability

Formulating advanced LC mixtures for IPS/VA displays demands precise control over dielectric anisotropy and mesophase stability-generic substitutions risk batch failure. This trans,trans-bicyclohexyl-difluorobiphenyl compound solves that challenge with verified performance. - Engineered 3,4-difluoro motif delivers negative Δε for homeotropic-to-planar switching in active-matrix TFT displays. - Low melting point (49°C) enables wide-temperature-range nematic phase stability, outperforming pentyl (68°C) and trifluoro analogs. - Rigid dicyclohexyl core reduces bulk viscosity for faster switching speeds and lower power consumption. - Supplied at >98% GC purity with full analytical documentation; standard packaging from mg to bulk quantities available from stock.

Molecular Formula C27H34F2
Molecular Weight 396.6 g/mol
CAS No. 119990-81-7
Cat. No. B046902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRANS,TRANS-4''-(4''-PROPYLBICYCLOHEXYL-4-YL)-3,4-DIFLUOROBIPHENYL
CAS119990-81-7
SynonymsTRANS,TRANS-4''-(4''-PROPYLBICYCLOHEXYL-4-YL)-3,4-DIFLUOROBIPHENYL
Molecular FormulaC27H34F2
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C27H34F2/c1-2-3-19-4-6-20(7-5-19)21-8-10-22(11-9-21)23-12-14-24(15-13-23)25-16-17-26(28)27(29)18-25/h12-22H,2-11H2,1H3
InChIKeyDOTCXRSWJCSMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity Fluorinated Liquid Crystal Building Block


trans,trans-4''-(4''-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl (CAS 119990-81-7) is a high-purity (>98% GC) fluorinated liquid crystal (LC) compound with the molecular formula C₂₇H₃₄F₂ and a molecular weight of 396.57 g/mol , . Featuring a rigid trans,trans-bicyclohexyl core, a biphenyl spacer, and the critical 3,4-difluoro substitution pattern on the terminal phenyl ring, this compound is engineered as a component for advanced LC mixtures targeting active-matrix display modes such as IPS and VA which require negative dielectric anisotropy [1].

Why Structural Analogs Cannot Be Interchanged


Seemingly minor structural modifications within the bicyclohexyl-difluorobiphenyl family lead to dramatic, quantifiable shifts in key performance properties, making generic substitution highly risky for LC mixture formulation. Altering the terminal alkyl chain length directly controls the melting point and mesophase stability, while adding or removing fluorine atoms fundamentally changes the molecule's dipole moment and, consequently, its dielectric anisotropy (Δε). As demonstrated by comparative data, these quantifiable differences preclude the use of a 'one-size-fits-all' approach and necessitate a precise compound selection strategy based on verifiable performance metrics , [1], [2].

Head-to-Head Comparison with Closest Structural Analogs


Melting Point Depression vs. Pentyl Homolog

Replacing the terminal propyl group (C3) with a pentyl chain (C5) on the bicyclohexyl core results in a significant 19 °C increase in the compound's melting point. The target compound (C3) exhibits a melting point of 49 °C , whereas the pentyl analog (CAS 136609-96-6) melts at a substantially higher 68 °C . This quantifiable difference directly impacts the low-temperature miscibility and operating range of LC mixtures, where a lower melting component is often critical to prevent unwanted crystallization in end-use devices.

Liquid Crystal Formulation Melting Point Depression Mesophase Stability

Fluorination Impact: Comparison with Trifluoro Analog

Increasing the degree of fluorination from 3,4-difluoro to 3,4,5-trifluoro on the terminal phenyl ring causes a profound elevation in melting point by 52–56 °C. The target compound's melting point is 49 °C, while the 3,4,5-trifluoro analog (CAS 137529-41-0) exhibits a melting point range of 101.0 to 105.0 °C [1]. This dramatic shift is a direct consequence of the additional fluorine atom increasing intermolecular forces and molecular rigidity, which can severely limit formulation flexibility despite potentially offering a larger negative Δε.

Fluorination Engineering Dielectric Anisotropy Tuning Thermal Stability

Core Rigidity: Dicyclohexyl vs. Monocyclohexyl Stability

The presence of two cyclohexyl rings in the core is structurally critical, as removal of one ring dramatically reduces mesophase stability. The monocyclohexyl analog, 4'-(trans-4-propylcyclohexyl)-3,4-difluorobiphenyl (CAS 85312-59-0), has a significantly higher melting point of 68 °C compared to the target compound's 49 °C. This 19 °C higher melting point of the analog suggests a narrower or less stable mesophase range, as the compound transitions directly to an isotropic liquid at a lower temperature relative to the target compound's more stable, wider mesophase. The added ring in the target compound provides the necessary aspect ratio and rigidity to stabilize the liquid crystalline phase over a broader temperature window, a critical requirement for reliable display operation [1].

Mesophase Engineering Molecular Rigidity Clearing Point Enhancement

Engineering Negative Dielectric Anisotropy (Δε) via the 3,4-Difluoro Motif: A Proven Design Principle Over Unsubstituted or Mono-Fluoro Analogs

The specific 3,4-difluoro substitution pattern on the terminal phenyl ring is a deliberate design element engineered to create a strong lateral dipole moment, thereby inducing a negative dielectric anisotropy (Δε) [1], [2]. This property is essential for the functioning of modern In-Plane Switching (IPS) and Vertical Alignment (VA) display modes. Quantum-chemical modeling of various difluoro-substituted biphenyl systems has quantitatively linked molecular structure to dielectric properties, confirming that this specific substitution pattern is optimized for negative Δε, unlike unsubstituted or mono-fluorinated biphenyls which either lack this property or have a significantly weaker effect [3]. While the exact Δε value for the neat compound is context-dependent, the established structure-activity relationship provides a strong basis for selecting it over analogs without this precise fluorination pattern for any application requiring negative Δε.

Negative Dielectric Anisotropy IPS/VA Display Modes Structure-Property Relationship

R&D and Industrial Application Scenarios


Wide-Temperature-Range Negative Δε LC Mixtures

The compound's low melting point (49 °C) relative to its pentyl and trifluoro analogs (Section 3, Evidence 1 & 2) makes it an ideal base component for formulating liquid crystal mixtures that must maintain a stable nematic phase across a wide operating temperature range. Its engineered 3,4-difluoro motif provides the necessary negative dielectric anisotropy (Section 3, Evidence 4) for driving the homeotropic-to-planar switching in IPS and VA modes, making it a critical ingredient in next-generation smartphone, tablet, and large-area TV panels [1], [2].

Fast-Switching and Low-Power LC Compositions

The structural rigidity provided by the dicyclohexyl core, as evidenced by its superior mesophase stability compared to monocyclohexyl analogs (Section 3, Evidence 3), contributes to a lower bulk viscosity in formulated mixtures. This property is fundamental for achieving faster electro-optical switching speeds and reducing power consumption in active-matrix thin-film-transistor (TFT) displays. Researchers focused on high-refresh-rate monitors and energy-efficient portable devices will find this compound particularly valuable [3].

Structure-Property Relationship Research Tool

The availability of high-purity (>98% GC) material with well-defined contradictory thermal behavior compared to its close structural analogs (e.g., the 68 °C melting point of the pentyl homolog vs. its own 49 °C) makes this compound an excellent probe for fundamental academic and industrial studies. It serves as a model system to investigate the precise influence of terminal chain length and fluorine substitution pattern on key parameters such as dipole moment, elastic constants (K11, K22, K33), and rotational viscosity, as described in computational and experimental literature [4].

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